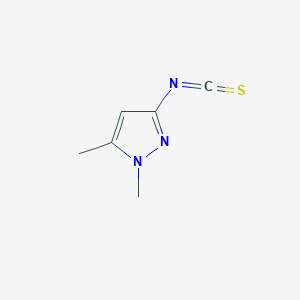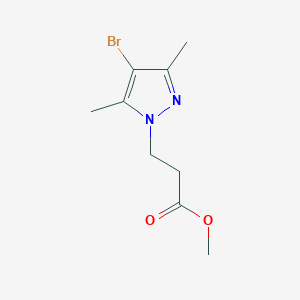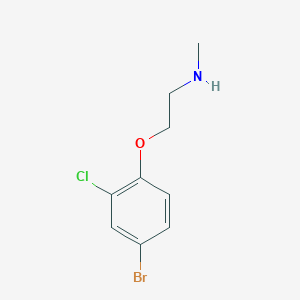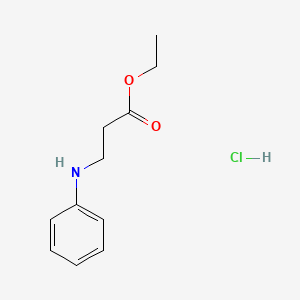![molecular formula C7H11N3OS B3070251 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol CAS No. 1001648-75-4](/img/structure/B3070251.png)
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Übersicht
Beschreibung
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound that has been used in various applications. It can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications . It has also been used as a corrosion inhibitor for mild steel in an acidic medium .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The chemical structures of the synthesized compounds were confirmed by 1 H NMR, LCMS, and IR analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various theoretical techniques . The compound has a molecular weight of 169.25 .Chemical Reactions Analysis
The compound has been found to mediate a significant cytotoxic response to cancer cell lines tested . Compounds having electron-withdrawing groups at different positions of the phenyl ring of the thiourea moiety displayed significant cytotoxic effect .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius and should be stored at a temperature between 2-8°C . It has a melting point of 230.1-231.1 °C .Wissenschaftliche Forschungsanwendungen
1. DNA Gyrase B Inhibition
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol derivatives have been studied for their role as inhibitors of bacterial DNA gyrase B (GyrB). This includes theoretical-experimental studies emphasizing the significance of molecular interactions in stabilizing these compounds for effective inhibition (Enriz et al., 2023).
2. Anti-leukemic Activity
These compounds have been identified as potent anti-leukemic agents. Studies have investigated their structure-activity relationships and found that certain substitutions on the phenyl ring of aryl carboxamide moiety significantly inhibit leukemia cell proliferation (Prasanna et al., 2010).
3. Cytotoxicity Against Cancer Cell Lines
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, such as human gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma, suggesting their potential as cancer therapeutics (Mohareb et al., 2017).
4. Corrosion Inhibition
This compound has been explored as a corrosion inhibitor for mild steel in acidic media. Studies show its effectiveness in blocking active corrosion sites and its comprehensive adsorption behavior (Manivel et al., 2014).
5. Synthesis of Antimicrobial Agents
This compound derivatives have been synthesized and found to possess significant antimicrobial activities. This includes the development of N-glycoside derivatives with promising efficacy (Bhuiyan et al., 2021).
6. Parkinson's Disease Treatment
Derivatives of this compound have been studied for their potential in treating Parkinson's disease. They have shown efficacy in reversing hypolocomotion in animal models, suggesting their potential as anti-PD drugs (Das et al., 2015).
7. Antiplatelet and Antiphlogistic Activities
These compounds have been synthesized and evaluated for their antiplatelet and anti-inflammatory activities. Some derivatives have shown potent ASA-like antiplatelet activity and anti-inflammatory effects comparable to standard drugs (Brullo et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity and preventing the deactivation of PTEN . This results in the prevention of tumor progression .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This leads to the inhibition of the PI3K/AKT pathway, which is often overactive in cancer cells .
Result of Action
The compound has been found to have a significant cytotoxic response to cancer cell lines tested . Specifically, it has been found to induce apoptosis, a form of programmed cell death .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with DNA molecules, inducing cell cycle arrest and activation of caspases, which are enzymes that play essential roles in programmed cell death (apoptosis) . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as human leukemia cells (K562 and Reh) . It mediates cytotoxic responses by interacting with DNA and activating caspases, leading to cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to cell cycle arrest and apoptosis . The compound also interacts with enzymes such as caspases, enhancing their activity and promoting programmed cell death . Additionally, this compound can inhibit or activate other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inducing apoptosis and altering cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to induce apoptosis in cancer cells without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZALVQILJSBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1N)O)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245226 | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001648-75-4 | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)


![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)


